

4-Chlorocyclohexanone chemical properties

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Compound of Interest

Compound Name: 4-Chlorocyclohexanone

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An In-Depth Technical Guide to the Chemical Properties of **4-Chlorocyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorocyclohexanone (C₆H₉ClO) is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.^[1] Its unique structure, featuring a reactive ketone and a synthetically adaptable chlorine atom on a cyclohexane scaffold, presents a rich landscape for chemical transformations. This guide provides a comprehensive analysis of the core chemical properties of **4-chlorocyclohexanone**, delving into its synthesis, conformational behavior, chemical reactivity, and spectroscopic profile. The narrative is grounded in established chemical principles and supported by experimental data, offering field-proven insights for professionals engaged in molecular design and synthesis.

Core Physicochemical and Structural Properties

4-Chlorocyclohexanone is a substituted cyclic ketone characterized by a chlorine atom at the C4 position.^[1] This substitution pattern significantly influences the molecule's electronic environment and steric profile, which in turn dictates its reactivity and conformational preferences.

Property	Value	Source
IUPAC Name	4-chlorocyclohexan-1-one	PubChem[2]
CAS Number	21299-26-3	ChemicalBook[3], Stenutz[4]
Molecular Formula	C ₆ H ₉ ClO	PubChem[2]
Molecular Weight	132.59 g/mol	PubChem[2]
Appearance	Colorless to pale yellow liquid	Smolecule[1]
Boiling Point	~173.38°C (rough estimate)	ChemicalBook[3]
Density	~1.046 g/cm ³ (rough estimate)	ChemicalBook[3]
Refractive Index	~1.4867 (estimate)	ChemicalBook[3]
SMILES	<chem>C1CC(=O)CCC1Cl</chem>	PubChem[2]
InChIKey	BUBAVJLZSWOEBV- UHFFFAOYSA-N	Stenutz[4]

Synthesis of 4-Chlorocyclohexanone: A Protocol for Oxidation

While several methods exist for synthesizing **4-chlorocyclohexanone**, including the direct chlorination of cyclohexanone, a common and reliable laboratory-scale method involves the oxidation of its precursor, 4-chlorocyclohexanol.[1][5] This transformation is a cornerstone reaction, converting the secondary alcohol into the target ketone.

Experimental Protocol: Oxidation of 4-Chlorocyclohexanol to 4-Chlorocyclohexanone

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a widely used oxidizing agent for this type of transformation.[5]

Materials:

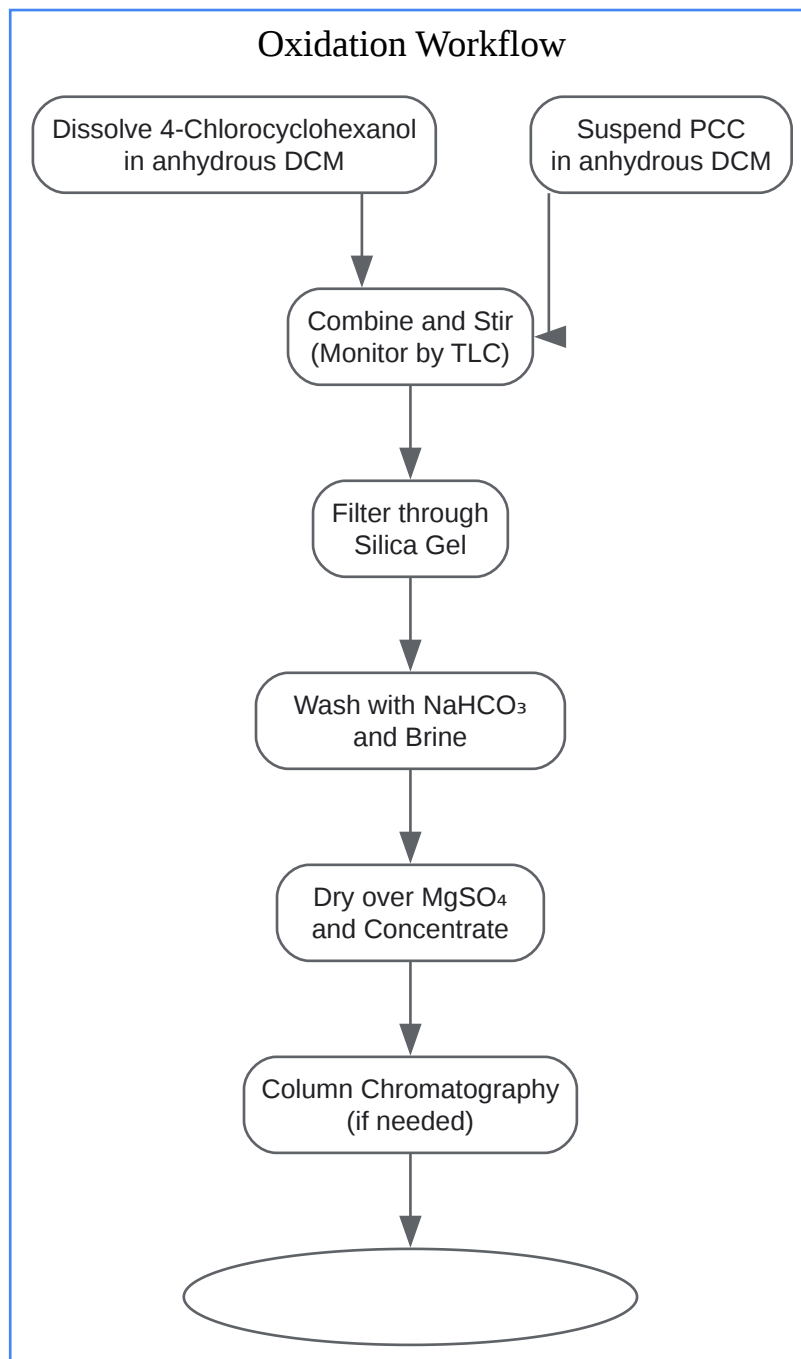
- 4-Chlorocyclohexanol

- Pyridinium chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Silica gel
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
- Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) in anhydrous dichloromethane (DCM).
- Reaction Initiation: Dissolve 4-chlorocyclohexanol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension while stirring vigorously.
- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot.
- Workup: Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium byproducts.
- Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.^[5]
- Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **4-chlorocyclohexanone**.^[5]

- Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.



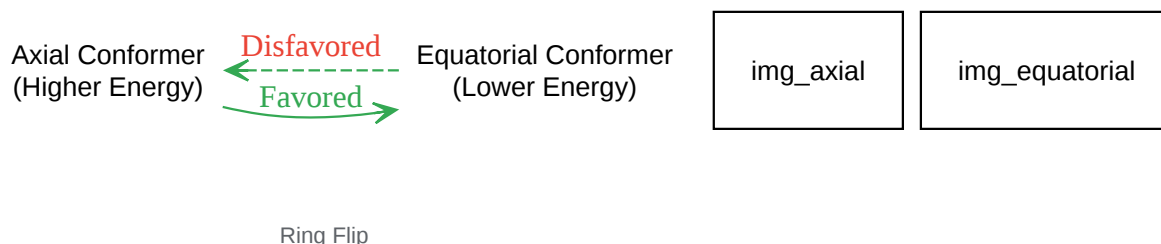
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Workflow for the oxidation of 4-chlorocyclohexanol.

Conformational Analysis: The Axial-Equatorial Equilibrium

The cyclohexane ring of **4-chlorocyclohexanone** predominantly adopts a chair conformation to minimize angular and torsional strain.[6] The presence of the chlorine substituent at the C4 position leads to a dynamic equilibrium between two distinct chair conformers: one with the chlorine atom in an axial position and one with it in an equatorial position.

The relative stability of these conformers is dictated by a balance of steric and electronic factors.[1] Generally, for monosubstituted cyclohexanes, the equatorial position is thermodynamically favored to avoid 1,3-diaxial interactions. Computational analysis indicates that torsional strain is a significant contributor to the energy difference between the conformers of **4-chlorocyclohexanone**. [1] The chair conformation with an equatorial chlorine substituent experiences less torsional strain due to a more favorable staggered arrangement of atoms.[1]



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Equilibrium between axial and equatorial conformers.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical behavior of **4-chlorocyclohexanone** is dominated by the interplay between the electrophilic carbonyl carbon and the carbon atom bearing the chlorine substituent.

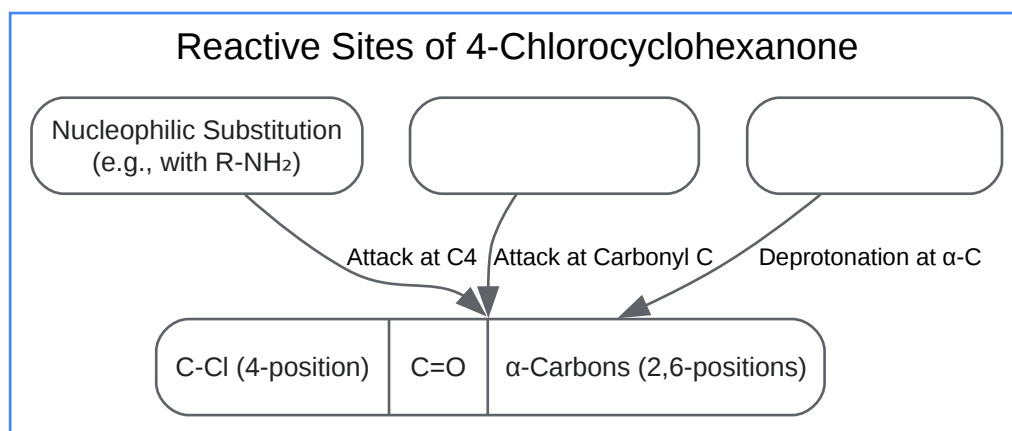
Nucleophilic Substitution at C4

The chlorine atom serves as a good leaving group, making the C4 position susceptible to nucleophilic substitution.[1] This reaction is highly dependent on the conformation of the molecule.

- **Axial Chlorine:** When the chlorine is in an axial position, the σ^* (antibonding) orbital of the C-Cl bond is perfectly aligned for a backside attack by a nucleophile, facilitating a classic S_N2 reaction.[1] This orientation allows for optimal orbital overlap, leading to a lower activation energy for substitution.
- **Equatorial Chlorine:** An equatorial chlorine is sterically hindered from backside attack by the cyclohexane ring itself.[1] Nucleophilic attack is therefore significantly slower and less favorable for this conformer.

Reactivity at the Carbonyl Group and Alpha-Positions

- **Reduction:** The ketone functionality can be readily reduced to a secondary alcohol (4-chlorocyclohexanol) using common reducing agents like lithium aluminum hydride ($LiAlH_4$) or sodium borohydride ($NaBH_4$).[1][7]
- **Enolate Formation:** The hydrogen atoms on the carbons adjacent to the carbonyl group (α -positions C2 and C6) are acidic ($pK_a \sim 19-21$ for cyclohexanone derivatives).[1] Treatment with a base leads to deprotonation and the formation of a nucleophilic enolate intermediate, which can then react with various electrophiles.[1]
- **Rearrangements:** Under specific conditions, particularly with strong bases, **4-chlorocyclohexanone** can undergo rearrangement reactions. The Favorskii rearrangement has been noted as a potential pathway for related halocyclohexanones.[8]



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Key reactive sites on the **4-chlorocyclohexanone** molecule.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **4-chlorocyclohexanone**.

Spectroscopy Type	Key Features and Expected Observations
¹³ C NMR	Expect distinct signals for the four chemically non-equivalent carbons. The carbonyl carbon (C1) will be the most downfield (~200-210 ppm). The carbon bearing the chlorine (C4) will appear around 60-70 ppm, while the other methylene carbons (C2/C6 and C3/C5) will be further upfield. ^[2]
¹ H NMR	The spectrum will show complex multiplets for the methylene protons due to cis and trans coupling. Protons on C2/C6, being alpha to the carbonyl, will be the most deshielded of the methylene groups. The proton on C4 will also have a distinct chemical shift.
Mass Spectrometry (EI-MS)	The mass spectrum will show a molecular ion peak (M ⁺) at m/z = 132. A characteristic isotopic pattern for the presence of one chlorine atom (M ⁺ and M+2 peaks in an approximate 3:1 ratio) will also be observed. ^[2]
Infrared (IR) Spectroscopy	A strong, sharp absorption band characteristic of the C=O stretch of a cyclic ketone will be prominent around 1715-1725 cm ⁻¹ . A C-Cl stretching vibration can be expected in the fingerprint region (typically 600-800 cm ⁻¹). ^[9]

Applications in Drug Discovery and Development

4-Chlorocyclohexanone is not typically an active pharmaceutical ingredient itself but rather a valuable building block.^[1] Its bifunctional nature allows for the construction of more complex molecular architectures. For instance, the ketone functionality is a key handle for creating spirocyclic systems, which are rigid three-dimensional structures of significant interest in drug design for their potential to improve potency and selectivity.^[5] Its utility as a synthetic intermediate underscores the importance of understanding its chemical properties for the efficient development of novel therapeutic agents.^{[1][10]}

Safety and Handling

While specific GHS and hazard data for **4-chlorocyclohexanone** is not extensively published, related chlorinated ketones like 2-chlorocyclohexanone are classified as irritants that can cause skin and serious eye irritation, as well as potential respiratory irritation.^[11]

General Precautions:

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

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